molecular formula C5H8FNO2 B11923417 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one

4-(1-Fluoroethyl)-1,3-oxazolidin-2-one

Cat. No.: B11923417
M. Wt: 133.12 g/mol
InChI Key: UCGCIGIJYBYKHV-UHFFFAOYSA-N
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Description

4-(1-Fluoroethyl)-1,3-oxazolidin-2-one is a fluorinated heterocyclic compound that belongs to the oxazolidinone class. This compound is characterized by the presence of a fluoroethyl group attached to the oxazolidinone ring. Fluorinated heterocycles are known for their significant applications in medicinal chemistry, agrochemicals, and materials science due to their unique chemical properties, such as enhanced metabolic stability and altered biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one typically involves the fluorination of a suitable precursor. One common method is the electrophilic fluorination of oxazolidinone derivatives using reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a base like lithium carbonate. The reaction is carried out under mild conditions, often at room temperature, to achieve high yields of the desired product .

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of fluorinating agents like xenon difluoride or molecular fluorine in a controlled environment can enhance the efficiency of the process. Solvent selection and reaction optimization are crucial to minimize waste and improve atom economy .

Chemical Reactions Analysis

Types of Reactions: 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone N-oxides, while reduction can produce amino derivatives .

Scientific Research Applications

4-(1-Fluoroethyl)-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoroethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways involved depend on the specific application, but common targets include bacterial ribosomes and metabolic enzymes .

Comparison with Similar Compounds

  • 4-(1-Fluoroethyl)-1,3-oxazolidin-2-one
  • 4-(2-Fluoroethyl)-1,3-oxazolidin-2-one
  • 4-(1-Fluoropropyl)-1,3-oxazolidin-2-one

Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the fluoroethyl group at the 1-position of the oxazolidinone ring can enhance its metabolic stability and alter its interaction with biological targets, making it a valuable compound in various research fields .

Properties

Molecular Formula

C5H8FNO2

Molecular Weight

133.12 g/mol

IUPAC Name

4-(1-fluoroethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C5H8FNO2/c1-3(6)4-2-9-5(8)7-4/h3-4H,2H2,1H3,(H,7,8)

InChI Key

UCGCIGIJYBYKHV-UHFFFAOYSA-N

Canonical SMILES

CC(C1COC(=O)N1)F

Origin of Product

United States

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